2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide
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Description
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
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Scientific Research Applications
Chiral Building Blocks for Natural Products Synthesis
Chiral oxazolopiperidone lactams, structurally related to piperidine-containing compounds, serve as versatile intermediates in the enantioselective synthesis of natural products and bioactive compounds. These lactams enable the construction of enantiopure polysubstituted piperidines and complex indole alkaloids, showcasing their significance in drug discovery and synthesis of bioactive molecules (Escolano, Amat, & Bosch, 2006).
Cardiovascular Research
Derivatives of 6,7-dimethoxyquinazolin-4-yl, akin to the chemical structure , have been investigated for their cardiovascular effects in both animal models and humans. These studies explore the potential of such compounds as inotropic agents, offering insights into their mechanism of action and therapeutic potential in cardiovascular diseases (Follath et al., 1976).
Antihypertensive Agents
The research on 2,4-diamino-6,7-dimethoxyquinazolines as alpha 1-adrenoceptor antagonists highlights the application of quinazoline derivatives in developing antihypertensive agents. These compounds show promising activity in lowering blood pressure, demonstrating the therapeutic relevance of quinazoline-based structures in cardiovascular pharmacology (Campbell et al., 1987).
Antitubercular Agents
The 2,4-diaminoquinazoline class, closely related to the query compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This research underscores the potential of quinazoline derivatives in treating tuberculosis, paving the way for novel antitubercular therapies (Odingo et al., 2014).
Drug Metabolism Studies
Studies on the metabolism of compounds similar in structure, such as YM758, offer valuable insights into the pharmacokinetics, transporter-mediated renal, and hepatic excretion of these metabolites. Such research is crucial for understanding the metabolic fate of drugs in the body, aiding in the development of safer and more effective therapeutic agents (Umehara et al., 2009).
Properties
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6/c1-5-30(6-2)26(34)19-32-23-17-25(39-4)24(38-3)16-22(23)28(36)33(29(32)37)18-20-10-12-21(13-11-20)27(35)31-14-8-7-9-15-31/h10-13,16-17H,5-9,14-15,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVTTOQWBBMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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